2-(4-Bromophenoxy)acetonitrile

概述

描述

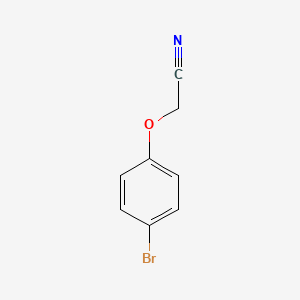

2-(4-Bromophenoxy)acetonitrile is an organic compound with the molecular formula C8H6BrNO. It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetonitrile group. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)acetonitrile typically involves the reaction of 4-bromophenol with bromoacetonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 2-(4-Bromophenoxy)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Products include substituted phenoxyacetonitriles.

Oxidation: Products include quinones or other oxidized phenoxy derivatives.

Reduction: Products include primary amines.

科学研究应用

Chemical Synthesis

a. Organic Synthesis Intermediates

2-(4-Bromophenoxy)acetonitrile serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse reactions, including nucleophilic substitutions and coupling reactions. For instance, it has been utilized in the synthesis of β-ketonitriles through reactions involving copper catalysis, which can tolerate a variety of substrates, yielding products in moderate to excellent yields .

b. Polymer Chemistry

The compound has been employed in the development of new polymers, particularly in creating light-emitting copolymers. These materials are integral to organic light-emitting diodes (OLEDs), where this compound contributes to the electronic properties necessary for efficient light emission .

Pharmaceutical Applications

a. Drug Development

In pharmaceutical chemistry, this compound is explored for its potential as a scaffold for drug discovery. Its derivatives have been investigated for their biological activities, including anti-cancer properties. For example, compounds derived from this nitrile have shown selective cytotoxicity against triple-negative breast cancer cells, indicating its potential as a therapeutic agent .

b. Mechanistic Studies

The compound is also used in mechanistic studies to understand reaction pathways involving brominated compounds. Research has shown that the steric effects of the bromine atom significantly influence the reactivity and selectivity of reactions involving this compound .

Material Science

a. Coatings and Films

Due to its chemical properties, this compound is applied in the formulation of advanced materials such as coatings and films. These materials often exhibit enhanced stability and performance characteristics due to the incorporation of brominated compounds, which can improve adhesion and durability .

b. Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. Its ability to form stable complexes with various biomolecules makes it suitable for enhancing the bioavailability and efficacy of therapeutic agents .

Data Table: Summary of Applications

Case Studies

Case Study 1: Synthesis of β-Ketonitriles

A study demonstrated the efficient synthesis of β-ketonitriles using copper-catalyzed reactions with this compound as a key substrate. The reaction conditions were optimized to achieve yields between 70% and 94%, showcasing the compound's utility in producing valuable intermediates for further chemical transformations .

Case Study 2: Anti-Cancer Activity

Research into derivatives of this compound revealed promising anti-cancer activity against triple-negative breast cancer cells. The study highlighted how modifications to the nitrile group could enhance selectivity and potency, paving the way for new therapeutic agents .

作用机制

The mechanism of action of 2-(4-Bromophenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.

相似化合物的比较

4-Bromophenylacetonitrile: Similar structure but lacks the phenoxy group.

2-(4-Chlorophenoxy)acetonitrile: Similar structure with a chlorine atom instead of bromine.

2-(4-Methoxyphenoxy)acetonitrile: Similar structure with a methoxy group instead of bromine.

Uniqueness: 2-(4-Bromophenoxy)acetonitrile is unique due to the presence of both a bromine atom and a phenoxy group, which confer distinct reactivity and binding properties. This makes it a valuable compound in various synthetic and research applications.

生物活性

2-(4-Bromophenoxy)acetonitrile is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications and biological activities. This article delves into the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by a bromophenyl group attached to an acetonitrile moiety through an ether linkage. Its chemical formula is C₉H₈BrNO, and it possesses both hydrophobic and polar characteristics, which may influence its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenol with acetonitrile in the presence of suitable catalysts or reagents. Various synthetic routes have been explored, including one-pot reactions that yield high purity products suitable for biological testing .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain bromophenyl derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | HeLa | 5.0 | Induces apoptosis via caspase activation |

| This compound | MCF-7 | 6.5 | Inhibits proliferation through cell cycle arrest |

| 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine | A549 | 4.0 | Targets adenosine kinase pathways |

Antimicrobial Activity

In addition to anticancer properties, compounds related to this compound have been evaluated for antimicrobial activity. Research has shown that these compounds possess inhibitory effects against various bacterial strains, indicating potential use as antimicrobial agents .

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | Disrupts bacterial cell wall synthesis |

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | Escherichia coli | 16 µg/mL | Inhibits protein synthesis |

Case Studies

- Anticancer Efficacy : A study published in Nature reported the synthesis and biological evaluation of a series of bromophenyl derivatives, including this compound. The compound was found to significantly reduce tumor size in xenograft models when administered at therapeutic doses .

- Antimicrobial Testing : In a clinical microbiology study, researchers tested the efficacy of various brominated compounds against resistant bacterial strains. Results indicated that this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

Mechanistic Insights

The mechanism underlying the biological activity of this compound involves multiple pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity and subsequent cell death in cancer cells.

- Cell Cycle Arrest : It has been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint.

- Antimicrobial Mechanism : The antimicrobial effects are attributed to the disruption of bacterial cell wall integrity and inhibition of essential metabolic processes.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Bromophenoxy)acetonitrile, and how is the product characterized?

A high-yield synthesis involves reacting 4-bromophenol (57.8 mmol) with chloroacetonitrile (75.14 mmol) in DMF using Cs₂CO₃ as a base at 70°C for 5 hours. The product is isolated via precipitation in ice/water, followed by extraction with DCM and solvent removal. Characterization includes ¹H NMR (δ: 7.47 ppm, aromatic protons; 4.74 ppm, CH₂ group) and ¹³C NMR (δ: 155.6 ppm, ether oxygen; 114.7 ppm, nitrile carbon), confirming structural integrity .

Q. Which spectroscopic and analytical techniques are essential for verifying the purity and structure of this compound?

Beyond NMR, researchers should employ:

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared spectroscopy (IR) to identify nitrile (C≡N) stretching (~2250 cm⁻¹) and aryl ether (C-O-C) vibrations.

- High-performance liquid chromatography (HPLC) to assess purity.

For crystalline derivatives, single-crystal X-ray diffraction (e.g., SHELXT software) resolves bond lengths and angles, as demonstrated for structurally related bromophenyl compounds .

Q. What safety protocols are critical during the synthesis and handling of this compound?

- Use DMF in a fume hood to avoid inhalation.

- Wear nitrile gloves , safety goggles , and a lab coat to prevent skin/eye contact.

- Quench reactions in ice/water to minimize exothermic risks.

- Dispose of brominated waste via halogen-specific protocols .

Advanced Research Questions

Q. How can this compound serve as a precursor for isotopically labeled biomolecules?

The nitrile group enables incorporation of ¹³C or ¹⁵N labels via nucleophilic substitution or cross-coupling reactions. For example, in synthesizing ¹⁹F–¹³C-labeled proteins , the bromine atom can be replaced with fluorinated isotopes under palladium catalysis, facilitating biophysical studies like NMR-based protein dynamics .

Q. How should researchers address contradictory data in optimizing reaction conditions for bromophenoxy acetonitrile derivatives?

- Design of Experiments (DoE): Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions.

- Kinetic profiling: Monitor reaction progress via in situ IR or LC-MS to detect intermediates.

- Computational modeling: Use DFT calculations to predict reactivity trends and transition states, resolving discrepancies between experimental yields .

Q. What mechanistic insights can be gained from studying the reactivity of this compound?

The compound’s aryl ether and nitrile groups participate in:

- Nucleophilic aromatic substitution (SNAr) at the bromine site.

- Cyclization reactions to form heterocycles (e.g., indoles or triazoles).

Mechanistic studies using time-resolved spectroscopy or isotopic labeling (e.g., ²H/¹³C) can elucidate pathways, while Hammett plots correlate substituent effects with reaction rates .

Q. How is X-ray crystallography applied to structural analysis of this compound derivatives?

- Crystal growth: Slow evaporation from DCM/hexane yields suitable crystals.

- Data collection: Use a diffractometer (e.g., Cu-Kα radiation) at 100 K.

- Structure solving: SHELXT software automates space-group determination and refines bond parameters. For example, related bromophenyl nitriles exhibit planar aromatic systems with bond angles deviating <2° from ideal geometry .

Q. What strategies enable the use of this compound in drug discovery pipelines?

- Fragment-based drug design: The nitrile group acts as a hydrogen-bond acceptor in target binding.

- SAR studies: Modify the bromophenoxy moiety to enhance bioavailability or selectivity.

- In vitro assays: Test derivatives against enzymes (e.g., kinases) or receptors, using SPR or fluorescence polarization to quantify interactions .

属性

IUPAC Name |

2-(4-bromophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDDXFGYBKIPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344690 | |

| Record name | 2-(4-bromophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39489-67-3 | |

| Record name | 2-(4-bromophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。